5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEZJGBFVDHAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15884-90-9 | |
| Record name | 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine is with a molecular weight of 190.30 g/mol. The compound features a five-membered thiadiazole ring containing three nitrogen atoms and two sulfur atoms. The presence of the methoxyethyl group enhances its solubility and biological activity.
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. The compound's thiadiazole ring structure allows for diverse reactivity patterns, making it an attractive target for further derivatization.
Biology
The biological applications of this compound are significant:
- Enzyme Inhibition : The compound can act as a probe for studying enzyme inhibition mechanisms. Its structure allows it to interact with enzymes involved in sulfur and nitrogen metabolism.
- Anticancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT116 (Colon) | 3.29 |
| Compound X | H460 (Lung) | 10 |
| Compound Y | MCF-7 (Breast) | 0.28 |
These compounds induce apoptosis through mechanisms such as tubulin polymerization inhibition and DNA interaction .
Industry
In industrial applications, this compound is explored for developing new materials with specific properties like enhanced conductivity or stability under extreme conditions. Its unique chemical structure allows for modifications that can tailor material properties for various applications.
Case Studies
Several studies have highlighted the potential of this compound and its derivatives:
- Anticancer Studies : A study demonstrated that the compound exhibited significant cytotoxic effects against HCT116 human colon cancer cells, with an IC50 value indicating strong inhibition at low concentrations .
- Antimicrobial Properties : Research has shown that derivatives of thiadiazole exhibit antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on the substituent at position 3. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Enhance cytotoxicity but may reduce solubility.
- Bulky Substituents (e.g., adamantane in ): Improve target binding via hydrophobic interactions but increase molecular weight.
- Alkoxy Chains (e.g., ethoxymethyl in or 2-methoxyethyl): Balance lipophilicity and solubility, critical for pharmacokinetics.
Biological Activity
5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This compound features a thiadiazole ring, which contributes to its potential as a pharmacologically active agent. The unique structure of this compound positions it for various applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_10N_4S_2 with a molecular weight of 190.30 g/mol. Its structure includes a five-membered ring containing three nitrogen atoms and two sulfur atoms, which is characteristic of thiadiazole derivatives. The methoxyethyl group enhances its solubility and biological activity.
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Various studies have reported that compounds within this class can inhibit the growth of cancer cell lines such as HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from 0.28 to 10 μg/mL depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HCT116 | 3.29 |
| Compound X | H460 | 10 |
| Compound Y | MCF-7 | 0.28 |
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms including inhibition of tubulin polymerization and interaction with DNA .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are also well-documented:
- Spectrum of Activity : Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Aspergillus niger | 25 |
Case Studies
Several case studies highlight the potential of thiadiazole derivatives:
- El-Naggar et al. (2011) reported the synthesis and evaluation of various thiadiazole derivatives against Ehrlich Ascites Carcinoma cells. Their findings indicated significant tumor growth inhibition after treatment with specific derivatives .
- Polkam et al. (2015) explored the anticancer activity of substituted thiadiazoles against HT-29 and MDA-MB-23 cell lines, achieving notable cytotoxic effects with selectivity for cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
